

# Managing carryover issues in hydrogen-deuterium exchange mass spectrometry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Decanoic acid-d19

Cat. No.: B1591744

[Get Quote](#)

## Technical Support Center: Managing Carryover in HDX-Mass Spectrometry

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate carryover issues in hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments.

### Troubleshooting Guides

#### Issue: Bimodal isotopic envelopes or unexpected low-deuteration peaks are observed in the mass spectra.

Possible Cause: Sample carryover from a previous injection can lead to the appearance of artifactual low-deuterated subpopulations in the current run's mass spectrum.<sup>[1]</sup> This occurs when peptides from a previous, deuterated sample are retained in the LC system and elute during a subsequent analysis, by which time they have undergone significant back-exchange.<sup>[1][2]</sup> This can be misinterpreted as EX1 kinetics, leading to "false EX1" signatures.<sup>[2]</sup>

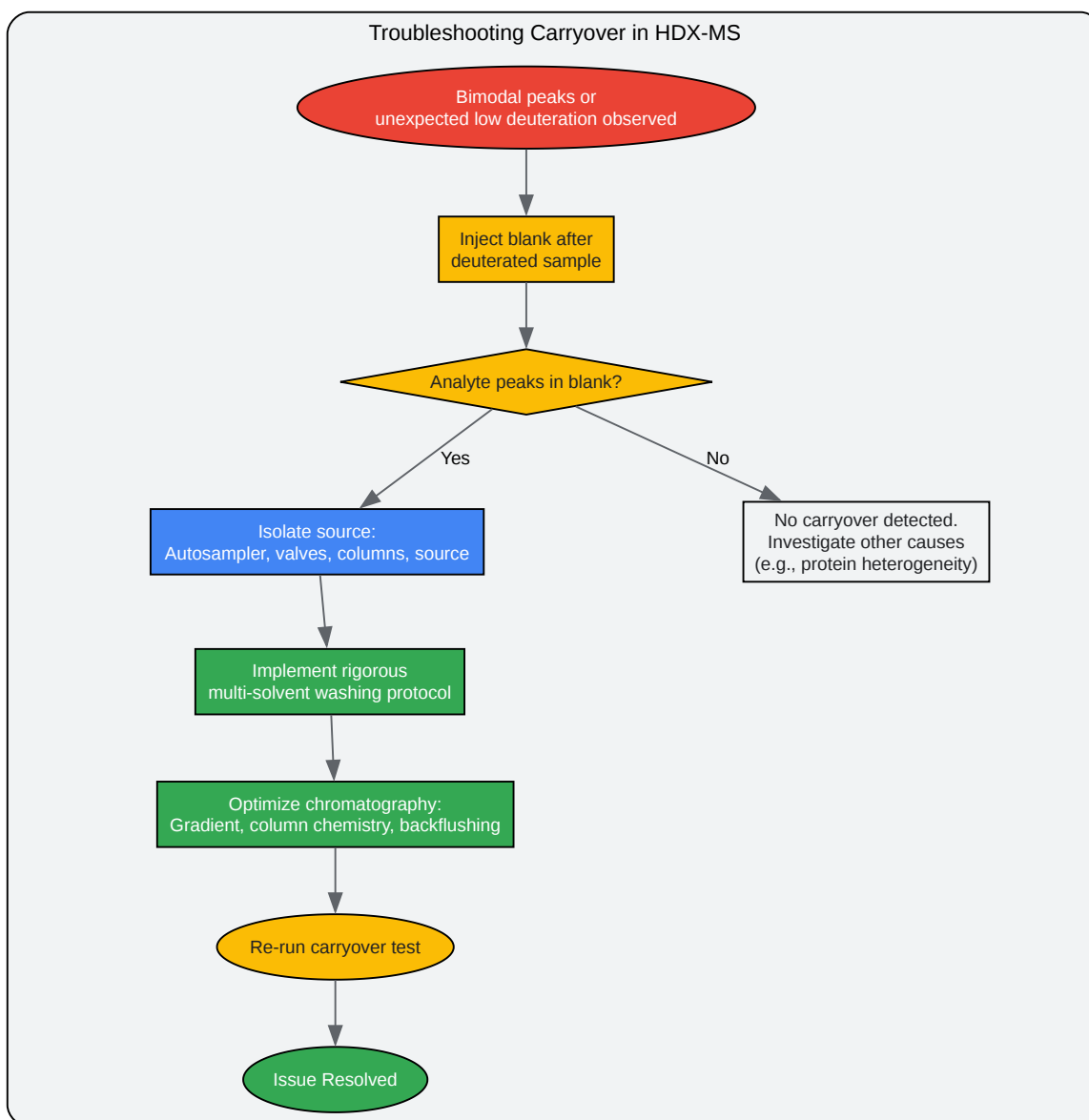
#### Troubleshooting Steps:

- **Confirm Carryover:** Inject a blank solvent after a deuterated sample run. The presence of analyte peaks in the blank injection is a clear indication of carryover.<sup>[3][4]</sup> To quantify the extent of carryover, measure the peak height of each peptide ion in both the sample run and

the subsequent blank run. The ratio of these peak heights represents the amount of carryover.<sup>[2]</sup>

- **Isolate the Source of Carryover:** Systematically bypass or swap components of the LC-MS system to identify the source of the carryover. Potential sources include the autosampler, injection valve, connecting tubing, columns (trap and analytical), and the mass spectrometer source.<sup>[3]</sup> Column carryover is often compound-dependent and relates to strong interactions between the analyte and the stationary phase.<sup>[2]</sup>
- **Implement a Rigorous Washing Protocol:** Develop and optimize a multi-solvent washing procedure to be performed between sample injections. A thorough wash protocol is crucial for minimizing carryover.<sup>[2]</sup>
  - **Initial Wash:** After the analytical gradient, flush the trap and analytical columns with a strong organic solvent like acetonitrile or isopropanol to remove strongly retained peptides.
  - **Multi-Solvent Wash:** A sequence of solvent injections can be highly effective at removing residual analytes. An example of an effective multi-solvent wash for a trap column involves sequential injections of different solvent mixtures.<sup>[2]</sup>
  - **Protease Column Cleaning:** The immobilized protease column can also be a source of carryover.<sup>[2]</sup> Use protease-safe wash solutions to clean the column. An additional LC pump can be implemented to deliver these custom wash solutions to the protease and enzyme columns.<sup>[5]</sup>
- **Optimize Chromatography:**
  - **Gradient Elution:** Ensure the gradient is sufficient to elute all peptides from the column. However, be mindful that excessively long gradients can increase back-exchange.<sup>[6]</sup>
  - **Column Chemistry:** Consider using columns with different stationary phases if specific peptides consistently exhibit high carryover.
  - **Backflushing:** Back-flushing the trap and analytical columns can help remove protein particles and aggregates that accumulate at the column entrance.<sup>[7][8]</sup>

A logical workflow for troubleshooting carryover is presented in the diagram below.



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for identifying and resolving carryover issues in HDX-MS.

## Frequently Asked Questions (FAQs)

Q1: What are the common causes of carryover in an HDX-MS experiment?

A1: Carryover in HDX-MS can originate from several sources within the LC system. The most common causes include:

- **Adsorption of Peptides:** "Sticky" peptides can strongly interact with the stationary phase of the trap and analytical columns, leading to incomplete elution during the chromatographic gradient.[\[1\]](#)[\[2\]](#)
- **Contaminated Hardware:** Residual sample can be retained in various parts of the fluidic path, including the autosampler needle, injection valve rotor seals, and connecting tubing.[\[3\]](#)  
[\[9\]](#) Worn or dirty rotor seals are a frequent cause of carryover.[\[3\]](#)
- **Protein Aggregates:** Protein aggregates and agglomerates can accumulate at the entrance of the columns and slowly release peptides in subsequent runs.[\[7\]](#)[\[8\]](#)
- **Inadequate Washing:** Insufficient or ineffective washing of the system between runs is a primary contributor to carryover.[\[9\]](#)

Q2: How can I differentiate between true EX1 kinetics and carryover?

A2: True EX1 kinetics result from a cooperative unfolding event in a portion of the protein population, leading to simultaneous deuteration of multiple residues.[\[2\]](#) This manifests as a bimodal isotopic distribution in the mass spectrum, with one peak representing the unfolded, highly deuterated population and another representing the folded, less deuterated population.  
[\[2\]](#)

Carryover, on the other hand, also produces a bimodal pattern, but the lower mass distribution is an artifact.[\[2\]](#) It represents peptides from a previous injection that have had a longer time to back-exchange, thus appearing less deuterated.[\[2\]](#) A key indicator of carryover is the presence of the analyte peak in a blank injection immediately following the sample injection.

Q3: What is an effective cleaning protocol to minimize carryover?

A3: A multi-faceted cleaning approach is most effective. This should include both routine washing between runs and more intensive periodic cleaning.

- **Between-Run Wash:** After each sample injection, a robust washing sequence should be implemented. This typically involves flushing the system with a strong organic solvent and a sequence of different solvent mixtures to remove a wide range of adsorbed peptides.
- **Dedicated Cleaning Injections:** For particularly problematic samples, dedicated cleaning injections using a cocktail of solvents can be employed.
- **Column-Specific Cleaning:** The protease, trap, and analytical columns may require specific cleaning protocols. For instance, the protease column needs to be washed with solutions that do not denature the enzyme.[\[2\]](#)
- **System Component Cleaning:** Regularly clean or replace autosampler components and valve seals as part of preventative maintenance.

Q4: Can carryover be completely eliminated?

A4: While complete elimination of carryover can be challenging, especially for very "sticky" peptides, it can be significantly reduced to levels that do not impact data quality.[\[2\]](#) A combination of optimized chromatography, rigorous washing protocols, and regular system maintenance can minimize carryover to acceptable levels.

Q5: Are there any instrumental modifications that can help reduce carryover?

A5: Yes, certain instrumental setups and modifications can help mitigate carryover:

- **Valve Switching for Backflushing:** Implementing a valve system that allows for the backflushing of the protease, trap, and analytical columns can effectively remove accumulated protein particles.[\[7\]](#)[\[8\]](#)
- **Dedicated Cleaning Pump:** An additional LC pump can be used to deliver specialized cleaning solutions to the columns and other parts of the system, allowing for more efficient and automated cleaning procedures.[\[5\]](#)
- **Bio-inert Materials:** Using components made from bio-inert materials can help reduce non-specific binding of peptides.[\[9\]](#)

## Experimental Protocols

## Protocol 1: Standardized Carryover Test

Objective: To quantify the level of carryover in the HDX-MS system.

Methodology:

- System Equilibration: Equilibrate the LC-MS system with the initial mobile phase conditions until a stable baseline is achieved.
- Blank Injection 1 (Pre-Blank): Perform a blank injection (mobile phase A) to ensure the system is clean before sample analysis.[\[3\]](#)
- Sample Injection: Inject a representative deuterated protein sample at a concentration that gives a strong signal.
- Blank Injection 2 (Post-Blank 1): Immediately following the sample run, perform a blank injection using the same method.
- Blank Injection 3 (Post-Blank 2): Perform a second consecutive blank injection to assess the reduction in carryover.
- Data Analysis:
  - Identify and integrate the peak areas of several representative peptides in the sample and subsequent blank runs.
  - Calculate the percent carryover for each peptide using the following formula: % Carryover = (Peak Area in Post-Blank 1 / Peak Area in Sample) \* 100

## Protocol 2: General Multi-Solvent Washing Procedure

Objective: To effectively remove residual peptides from the LC system between runs.

Methodology:

This protocol should be run after each deuterated sample injection.

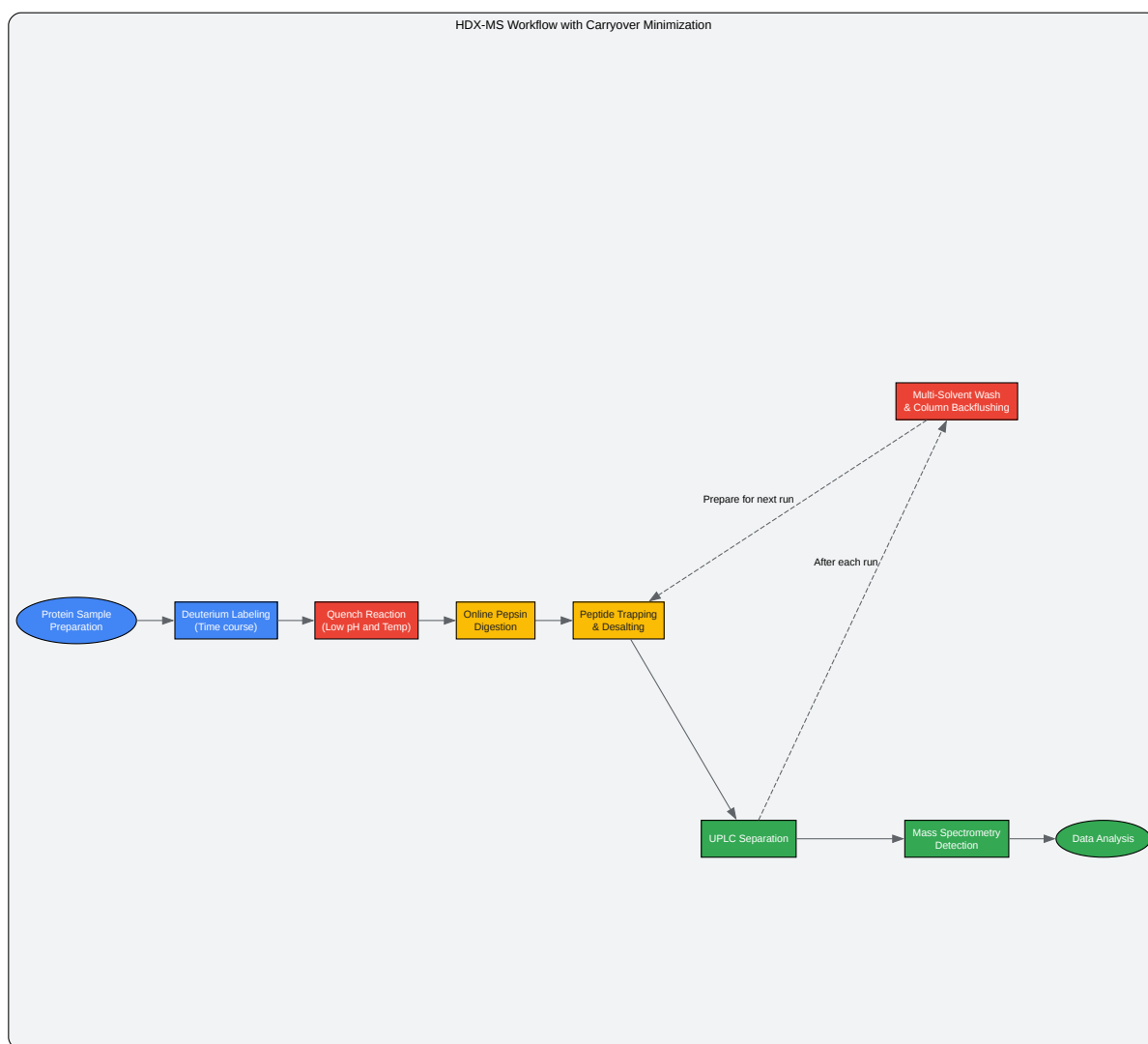
- **Post-Gradient Flush:** After the analytical gradient is complete, flush the trap and analytical columns with 100% acetonitrile for 5-10 column volumes.
- **Sequential Solvent Injections:** Perform a series of injections of different solvent mixtures to wash the injector and trap column. A suggested sequence is:
  - Injection 1: 50% Acetonitrile / 50% Isopropanol
  - Injection 2: 20% Acetonitrile / 80% Water with 0.1% Formic Acid
  - Injection 3: 100% Water with 0.1% Formic Acid
- **System Re-equilibration:** Re-equilibrate the system with the initial mobile phase conditions before the next sample injection.

## Quantitative Data Summary

Parameter	Condition 1	Condition 2	Condition 3	Reference
Carryover Percentage	Without optimized washing	With multi-solvent wash	With backflushing & wash	<a href="#">[2]</a> , <a href="#">[7]</a>
EGFR Kinase Domain Peptides	Up to 90%	< 5%	< 1%	<a href="#">[2]</a>
UmuD Peptides	High	Significantly Reduced	Not specified	<a href="#">[2]</a>
Deuterium Recovery	8 min gradient at 0°C	40 min gradient at -20°C	40 min gradient at -30°C	<a href="#">[7]</a>
Average Peptide D-content	Baseline	~16% more deuterium	~16% more deuterium	<a href="#">[7]</a>
Subset of Peptides	Baseline	~26% more deuterium	~26% more deuterium	<a href="#">[7]</a>

# HDX-MS Experimental Workflow with Carryover Minimization

The following diagram illustrates a typical bottom-up HDX-MS workflow with integrated steps for minimizing carryover.





[Click to download full resolution via product page](#)

Caption: A typical HDX-MS workflow highlighting the integrated carryover minimization step.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. False EX1 signatures caused by sample carryover during HX MS analyses - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. [documents.thermofisher.com](https://documents.thermofisher.com) [[documents.thermofisher.com](https://documents.thermofisher.com)]
- 4. Solving Carryover Problems in HPLC [[ssi.shimadzu.com](https://ssi.shimadzu.com)]
- 5. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 6. [biorxiv.org](https://biorxiv.org) [[biorxiv.org](https://biorxiv.org)]
- 7. Chromatography at  $-30^{\circ}\text{C}$  for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 8. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 9. Minimizing HPLC Carryover | Lab Manager [[labmanager.com](https://labmanager.com)]
- To cite this document: BenchChem. [Managing carryover issues in hydrogen-deuterium exchange mass spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591744#managing-carryover-issues-in-hydrogen-deuterium-exchange-mass-spectrometry>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)